molecular formula C19H23FN2O3 B1395547 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone CAS No. 477846-16-5

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Cat. No.: B1395547
CAS No.: 477846-16-5
M. Wt: 346.4 g/mol
InChI Key: VTDUGJVXASROBV-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is a synthetic pyridinone derivative of significant interest in medicinal chemistry and early-stage drug discovery research. The pyridinone scaffold is recognized as a privileged structure in pharmaceutical development, serving as a versatile bioisostere for amides, pyridines, and phenol rings . Its key feature is the ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with a variety of biological targets . This makes it a valuable core structure for probing protein function and designing novel enzyme inhibitors. While specific biological data for this compound may require further investigation, its molecular architecture suggests potential for diverse research applications. The structural motif is commonly explored in the development of kinase inhibitors, where it can bind to the hinge region of enzyme active sites . Furthermore, pyridinone-based compounds have demonstrated a wide spectrum of pharmacological activities in research models, including antitumor, antimicrobial, and anti-inflammatory effects . The incorporation of a morpholinopropyl side chain is a common strategy to modulate the molecule's solubility and physicochemical properties, potentially enhancing its pharmacokinetic profile in experimental settings. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The compound identity has been confirmed, but researchers are responsible for conducting their own analytical characterization to determine final purity and suitability for their specific experimental purposes.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUGJVXASROBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of Pyridinone Derivatives

Pyridinone derivatives can be synthesized through several methods:

  • Cyclic Condensation : This involves the reaction of two compounds to form the pyridinone ring. For example, ethyl 3-aminocrotonate can be condensed with an activated malonate derivative to afford 4-hydroxy-2-pyridinone.

  • Introduction of Carbonyl Groups : Starting from pyridine or related six-membered rings, carbonyl groups can be introduced to form pyridinones. Lin et al. used pyridine as a substrate and hydrogen peroxide and nitric acid as reagents to generate pyridinone derivatives.

  • Multicomponent Reactions (MCRs) : These reactions are efficient for synthesizing complex molecules in a single step. For instance, 3,4-dihydro-2(1H)-pyridones can be synthesized via MCRs involving Meldrum's acid, β-keto-ester derivatives, and other reagents.

Research Findings and Data

While specific data for 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is limited, general trends in pyridinone synthesis can guide the development of new methods:

Method Starting Materials Yield Conditions
Cyclic Condensation Ethyl 3-aminocrotonate, activated malonate 75% Single step, no added base
Introduction of Carbonyl Groups Pyridine, hydrogen peroxide, nitric acid Varies Multiple steps
Multicomponent Reaction Meldrum's acid, β-keto-ester, aldehyde 78–93% Solvent-free, SiO2-Pr-SO3H catalyst

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinone ring can be reduced to a dihydropyridinone.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of 4-oxo-1-(3-morpholinopropyl)-2(1H)-pyridinone.

    Reduction: Formation of 4-hydroxy-1-(3-morpholinopropyl)-2,3-dihydro-1H-pyridinone.

    Substitution: Formation of 3-(substituted benzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyridinones exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting that 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone may possess similar properties.

Antimicrobial Activity

Pyridinone derivatives have been investigated for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial therapies.

Neuroprotective Effects

There is emerging evidence that compounds with a similar structure can exert neuroprotective effects. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Therapeutic Applications

Given its structural characteristics, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone could potentially be developed for the following therapeutic applications:

  • Cancer Treatment : Targeting specific cancer pathways.
  • Infection Control : As a novel antimicrobial agent.
  • Neurological Disorders : Potential use in neuroprotection and cognitive enhancement.

Table 1: Comparison of Biological Activities of Pyridinone Derivatives

Compound NameActivity TypeReference
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinoneAnticancer
Similar Pyridinone Derivative AAntimicrobial
Similar Pyridinone Derivative BNeuroprotective

Case Study 1: Anticancer Activity

A study published in evaluated the anticancer effects of various pyridinone derivatives, including the target compound. The results indicated significant inhibition of tumor cell growth in vitro, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

In another study referenced in , researchers tested a series of pyridinone compounds against common bacterial strains. The findings suggested that compounds similar to 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone exhibited promising antimicrobial properties, indicating potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy group and the morpholinopropyl side chain are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone (Main Compound) - 4-Fluorobenzyl (3)
- 3-Morpholinopropyl (1)
C₁₉H₂₂F₂N₂O₃ ~364.4 - Fluorine enhances metabolic stability.
- Morpholinopropyl improves solubility.
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone - 2-Chloro-6-fluorobenzyl (3)
- 3-Morpholinopropyl (1)
C₁₉H₂₂ClFN₂O₃ 380.85 - Chlorine increases lipophilicity.
- Dual halogen substitution may alter target binding.
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)propyl)-2(1H)-pyridinone - 2,4-Dichlorobenzyl (3)
- Sulfanyl-trifluoromethylbenzylpropyl (1)
C₂₄H₂₂Cl₂F₃NO₂S 520.4 - High lipophilicity due to Cl and CF₃ groups.
- Sulfanyl group may influence redox stability.
3-(4-Chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone - 4-Chlorobenzyl (3)
- 3,3-Diethoxypropyl (1)
C₂₀H₂₅ClN₂O₄ 408.88 - Diethoxy chain enhances flexibility.
- Chlorine vs. fluorine alters electronic effects.
8-(o-Toluidino)-1-(3-morpholinopropyl)oxazolo[4,5-g]quinazolin-2(1H)-one - o-Toluidino (8)
- 3-Morpholinopropyl (1)
C₂₃H₂₅N₅O₂ 420.2 - Oxazoloquinazolinone core diversifies target selectivity (e.g., EGFR/Src inhibition).

Key Observations

The morpholinopropyl chain in the main compound and enhances solubility via tertiary amine protonation, unlike the diethoxypropyl group in , which relies on ether oxygen polarity.

Halogen Effects: Fluorine (electron-withdrawing) in the main compound may improve membrane permeability and resistance to oxidative metabolism compared to chlorine in .

Biological Implications: Morpholinopropyl-substituted compounds (main compound, ) are frequently associated with kinase inhibition (e.g., EGFR, Src) due to the amine’s ability to form hydrogen bonds with ATP-binding pockets .

Biological Activity

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone, with the CAS number 477846-16-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C19H23FN2O
  • Molecular Weight : 346.4 g/mol
  • Purity : Minimum 95% .

The compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Lipid Peroxidation : Studies indicate that derivatives of pyridinone can act as potent inhibitors of lipid peroxidation, which is crucial in preventing cellular damage related to oxidative stress .
  • Cell Toxicity Reduction : The compound has shown effectiveness in reducing cell toxicity, making it a candidate for further research in neuroprotective applications .

Antioxidant Properties

Research has demonstrated that 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone possesses significant antioxidant properties. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have indicated that the compound may exert neuroprotective effects by modulating pathways associated with neuronal survival and apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Study on Lipid Peroxidation Inhibition :
    • Objective : To evaluate the efficacy of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone in inhibiting lipid peroxidation.
    • Findings : The compound demonstrated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential as a protective agent against oxidative stress .
  • Neuroprotective Effects in Cell Culture Models :
    • Objective : Assess the impact of the compound on neuronal cell viability under oxidative stress conditions.
    • Results : Neuronal cells treated with the compound exhibited enhanced survival rates compared to controls exposed to oxidative stress, suggesting its potential use in neuroprotection .

Comparative Analysis of Biological Activity

Compound NameLipid Peroxidation InhibitionNeuroprotective Effects
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinoneHighSignificant
Other PyridinonesModerateVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 2
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

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